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Hyfl A

Cat. No.: B1576380
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Description

Contextualization of Naturally Occurring Macrocyclic Peptides in Plant Systems

Plants produce a vast array of secondary metabolites, including peptides, as part of their defense mechanisms against biotic and abiotic stresses xiahepublishing.comnih.govresearchgate.net. Macrocyclic peptides, characterized by a cyclic backbone, are a notable subgroup of these plant-derived compounds diva-portal.orgcbirt.netresearchgate.net. They are typically synthesized ribosomally and undergo post-translational modifications, classifying them as a type of Ribosomally synthesized and Post-translationally modified Peptide (RiPP) cbirt.netresearchgate.net. This cyclization often imparts enhanced stability compared to linear peptides cbirt.net.

Defining Structural and Biochemical Characteristics of Cyclotides

Cyclotides are a specific family of plant-derived macrocyclic peptides defined by a unique structural motif known as the cyclic cystine knot (CCK) nih.govuq.edu.auacs.orgresearchgate.net. This motif consists of a head-to-tail cyclic peptide backbone cross-braced by three disulfide bonds arranged in a knotted fashion xiahepublishing.comuq.edu.auacs.orgresearchgate.netwikipedia.orgdiva-portal.orgfrontiersin.org. Typically, cyclotides range in size from 28 to 40 amino acid residues xiahepublishing.comresearchgate.netwikipedia.org. The six conserved cysteine residues involved in disulfide bonding are a hallmark of this family uq.edu.auacs.org. The combination of the cyclic backbone and the cystine knot confers exceptional rigidity and stability, making cyclotides remarkably resistant to thermal, chemical, and enzymatic degradation xiahepublishing.comresearchgate.netuq.edu.auacs.orgresearchgate.netfrontiersin.org.

Cyclotides are broadly classified into subfamilies based on structural features, primarily the presence or absence of a cis-proline residue in loop 5. Those containing a cis-proline that induces a 180° backbone twist are termed Möbiöus cyclotides, while those lacking this feature are called Bracelet cyclotides xiahepublishing.comresearchgate.netwikipedia.orgdiva-portal.orgfrontiersin.org. Their biosynthesis involves processing from a larger precursor protein that includes a signal sequence, prodomains, the mature cyclotide domain, and a C-terminal tail xiahepublishing.comresearchgate.netwikipedia.org.

Discovery and Initial Identification of Hyfl A, Hyfl B, and Hyfl C in Hybanthus Species

The Violaceae plant family is recognized as a significant source of cyclotides, with the genus Hybanthus being particularly rich in these compounds diva-portal.orgdiva-portal.orgoup.comuq.edu.au. The discovery and initial identification of this compound, Hyfl B, and Hyfl C occurred during studies of Australian Hybanthus species oup.comresearchgate.netnih.gov. These cyclotides were characterized from Hybanthus plants, contributing to the growing knowledge of cyclotide diversity within this genus and the Violaceae family researchgate.netnih.gov. This compound was found to share sequence similarity with previously reported cyclotides such as circulin (B12663914) A and Hypa A nih.gov. Notably, Hyfl B and Hyfl C were identified as containing amino acid substitutions in specific loops (loop 2, loop 3, and loop 6) that had not been previously observed in other cyclotides, highlighting the structural variability possible within the cyclotide fold nih.gov.

The identification of this compound, B, and C, alongside other cyclotides from Hybanthus enneaspermus, has been achieved through techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem MS for sequence determination diva-portal.orgnih.gov. Enzymatic digestion and reduction/alkylation reactions are also employed to confirm the cyclic nature and disulfide connectivity diva-portal.orgresearchgate.net.

Here is a summary of the initially identified Hyfl cyclotides:

CyclotideSource Species (Example)Subfamily (Inferred)Notes
This compoundHybanthus sp.Bracelet uq.edu.auSimilar to circulin A and Hypa A nih.gov
Hyfl BHybanthus sp.Bracelet uq.edu.auContains novel substitutions in loops 2 & 6 nih.gov
Hyfl CHybanthus sp.Bracelet uq.edu.auContains novel substitutions in loops 3 & 6 nih.gov

Academic Significance of this compound within the Broader Cyclotide Research Landscape

The discovery of this compound holds academic significance as it contributed to expanding the known repertoire of cyclotides, particularly within the Hybanthus genus and the Violaceae family diva-portal.orgoup.comresearchgate.net. As one of the early characterized cyclotides from this source, this compound helped to demonstrate the prevalence and diversity of these macrocyclic peptides in Hybanthus species researchgate.netnih.gov. The identification of novel sequence variations in related cyclotides like Hyfl B and C further underscored the tolerance of the cyclic cystine knot framework to amino acid substitutions, which is a crucial aspect for understanding cyclotide evolution and their potential as scaffolds for protein engineering nih.gov. The study of this compound and other Hybanthus cyclotides continues to provide insights into the structural features, biological activities, and distribution of these stable plant peptides, contributing to the broader field of cyclotide research and the exploration of their potential applications nih.govacs.org.

Properties

bioactivity

Antimicrobial

sequence

SISCGESCVYIPCTVTALVGCTCKDKVCYLN

Origin of Product

United States

Molecular Architecture and Structural Elucidation of Hyfl a

Primary Amino Acid Sequence Determination of Hyfl A

Application of Tandem Mass Spectrometry (MS-MS) for Sequence Analysis

Tandem mass spectrometry (MS-MS) is a powerful analytical technique used for peptide sequencing creative-proteomics.comcreative-proteomics.comnih.govijcai.orgspringernature.com. In MS-MS, peptide ions are selected, fragmented, and the resulting fragment ions are detected to provide information about the amino acid sequence creative-proteomics.comcreative-proteomics.com. This technique was applied in the sequence determination of this compound nih.gov. By analyzing the mass-to-charge ratios of the fragment ions, researchers can reconstruct the order of amino acids in the peptide chain creative-proteomics.comcreative-proteomics.com.

Methodologies for Peptide Reduction and Enzymatic Digestion of this compound

Prior to MS-MS analysis, cyclotides like this compound require specific processing steps due to their cyclic and disulfide-rich nature uq.edu.auuq.edu.au. The cyclic backbone needs to be linearized, and the disulfide bonds reduced to allow for effective fragmentation and sequencing uq.edu.auuq.edu.au. Reduction of disulfide bonds is typically achieved using reducing agents such as dithiothreitol (B142953) (DTT) uq.edu.auchemrxiv.org. Following reduction, cysteine residues are often alkylated to prevent the reformation of disulfide bonds uq.edu.auchemrxiv.org.

Enzymatic digestion is then employed to cleave the linearized peptide into smaller, manageable fragments for MS-MS analysis nih.govuq.edu.auuq.edu.auchemrxiv.orgresearchgate.netdiva-portal.org. For cyclotides, endoproteinase Glu-C is a commonly used enzyme as it cleaves specifically after glutamic acid residues, and a conserved glutamic acid is often present in loop 1 of cyclotides, facilitating linearization and subsequent digestion uq.edu.auuq.edu.audiva-portal.org. Trypsin is another enzyme frequently used, which cleaves after lysine (B10760008) or arginine residues chemrxiv.orgresearchgate.netacs.org. The resulting peptide fragments are then subjected to MS-MS for sequence determination nih.govchemrxiv.orgresearchgate.net.

For this compound, its sequence was determined using reduction, digestion, and tandem mass spectrometry analysis nih.gov.

Cystine Knot Motif and Disulfide Bond Connectivity in this compound

A defining characteristic of cyclotides, including this compound, is the presence of a cystine knot motif nih.govpsu.eduwikipedia.orguq.edu.audiva-portal.orgnih.gov. This motif is formed by three disulfide bonds, where two disulfide bonds and the connecting polypeptide segments create a ring that is threaded by the third disulfide bond psu.eduwikipedia.orgnih.govuw.edu.pl. This intricate arrangement provides significant structural rigidity and stability to the peptide psu.eduwikipedia.orgnih.gov.

The determination of disulfide bond connectivity is essential for fully understanding the three-dimensional structure of cystine knot proteins nih.gov. This typically involves analyzing peptide fragments containing cysteine residues after partial digestion and mass spectrometry, or using techniques that specifically target disulfide-linked peptides nih.gov. While the specific disulfide bond connectivity for this compound is not explicitly detailed in the provided search results, its classification as a cyclotide strongly implies the presence of a cyclic cystine knot (CCK) motif with the characteristic disulfide bond arrangement found in this family of peptides wikipedia.orgdiva-portal.org.

Analysis of Unique Amino Acid Substitutions within this compound Loops (e.g., Gln, Met, Lys, Tandem Glu, AET in loop 1)

Cyclotides exhibit significant sequence diversity, particularly within the loops connecting the conserved cysteine residues nih.govuq.edu.auuq.edu.audiva-portal.org. These loops are crucial for mediating interactions and contributing to the peptide's biological activity. Analysis of the amino acid composition and sequence within these loops can reveal unique features of a specific cyclotide.

In the context of this compound and related cyclotides (Hyfl B and C), several unique amino acid substitutions have been observed nih.gov. While this compound is noted as being similar to previously reported cyclotides like circulin (B12663914) A and Hypa A, Hyfl B and C contain substitutions previously unseen in other cyclotides nih.gov. These include the presence of Gln and Met residues in loop 6, a Lys residue in loop 2, and tandem Glu residues in loop 3 nih.gov. Additionally, the tripeptide sequence AET in loop 1 is considered novel among previously reported cyclotides, which typically have sequences like GES, GET, or AES in this loop nih.gov.

These unique substitutions highlight the sequence variability within the cyclotide family and suggest potential implications for the specific structural and functional properties of this compound and its variants.

Biosynthetic Pathways and Genetic Control of Hyfl a Production

Identification of Precursor Proteins for Hyfl A Biogenesis

Cyclotides are synthesized as larger precursor proteins frontiersin.orgwikipedia.orgnih.gov. The generic cyclotide precursor structure includes several distinct regions: an endoplasmic reticulum (ER) signal sequence, a propeptide domain, one to three mature cyclotide domains (each preceded by an N-terminal repeat region), and a short hydrophobic C-terminal tail nih.govfrontiersin.orgnih.govntu.edu.sg. The gene encoding the precursor for kalata B1, a well-studied cyclotide, is known as Oak1 nih.govwikipedia.org. While specific precursor proteins for this compound are not explicitly detailed in the search results, the general model for cyclotide biosynthesis from precursor proteins applies nih.govfrontiersin.orgnih.govntu.edu.sg. Research has involved sequencing cDNA clones of cyclotide precursors to characterize cyclotide content and gain insights into biosynthesis diva-portal.org.

Enzymatic Mechanisms Driving this compound Cyclization and Disulfide Bond Formation

The formation of the cyclic backbone and disulfide bonds in cyclotides involves enzymatic mechanisms diva-portal.orgacs.org. The process includes oxidative folding, excision of the mature cyclotide sequence, and head-to-tail cyclization diva-portal.org. An asparaginyl endopeptidase (AEP) has been suggested to be involved in the cleavage of the C-terminal tail and simultaneous cyclization of the cyclotide domain diva-portal.orgresearchgate.net. For example, butelase 1, an AEP from Clitoria ternatea, has been shown to efficiently cyclize linear cyclotide precursors wikipedia.orgresearchgate.net. Protein disulfide isomerase (PDI) appears to play a significant role in the oxidative folding of cyclotides by facilitating the formation and rearrangement of disulfide bonds diva-portal.orgntu.edu.sg. The formation of three disulfide bonds results in a mass increase of 348 Da after reduction and S-alkylation with iodoacetamide, a method used to confirm the presence of six cysteine residues in cyclotides like those from Hybanthus enneaspermus diva-portal.orgnih.gov.

Role of Endoplasmic Reticulum (ER) Signal Sequences and Propeptide Domains in this compound Processing

Cyclotide precursor proteins contain an ER signal sequence at the N-terminus nih.govfrontiersin.orgnih.govntu.edu.sg. This signal sequence is presumed to direct the precursor protein to the ER lumen, providing a suitable environment for oxidative folding and disulfide bond formation catalyzed by enzymes like PDI ntu.edu.sg. The precursor also includes a propeptide region, which can contain N-terminal repeat (NTR) regions preceding the mature cyclotide domain(s) nih.govfrontiersin.orgnih.govntu.edu.sg. While the exact functions of each domain are not fully understood, the ER signal sequence is crucial for targeting the precursor to the ER, and the propeptide domains are involved in the processing steps that release the mature cyclotide nih.govntu.edu.sg.

Genetic Analysis of this compound Encoding Sequences (e.g., cDNA Clones)

Genetic analysis, including the sequencing of cDNA clones encoding cyclotide precursors, has been instrumental in understanding cyclotide production diva-portal.org. This approach provides information on precursor sequences and insights into biosynthesis diva-portal.org. Studies have successfully used RT-PCR with primers designed to anneal to conserved regions within cyclotide precursors, including the ER signal sequence and loop 1 of mature cyclotides, to obtain full or partial cyclotide sequences without the need for cDNA library construction nih.gov. This method allowed for the determination of complete cyclotide domain sequences, such as Hyfl D-E and Hyfl I-M, from Hybanthus floribundus nih.gov.

Comparative Biosynthetic Pathway Studies of this compound Across Plant Genera

Cyclotides are found in several plant families, including Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae uq.edu.auwikipedia.orgoup.com. While the core biosynthetic pathway involving precursor proteins, ER targeting, enzymatic cleavage, cyclization, and disulfide bond formation is generally conserved, variations exist across different plant genera and cyclotide subfamilies frontiersin.orgwikipedia.org. Comparative studies of cyclotide production in plant cell suspensions from species like Hybanthus enneaspermus, Clitoria ternatea, and Oldenlandia affinis have shown that while many cyclotides have reduced expression in suspension cells compared to plant organs, some maintain or increase expression levels nih.govresearchgate.netresearchgate.net. Cyclotides that continued to be expressed in suspension cultures shared similar sequence and biophysical properties regardless of phylogenetic origin nih.govresearchgate.netresearchgate.net.

Transcriptional and Post-Translational Regulation of this compound Expression in Hybanthus

The expression of cyclotides in Hybanthus, as in other cyclotide-producing plants, is subject to both transcriptional and post-translational regulation nih.gov. Cyclotide expression levels can vary depending on the plant organ, tissue, and environmental factors nih.gov. Studies in Hybanthus enneaspermus and Clitoria ternatea suspension cell cultures showed that cyclotide production could not always be enhanced, suggesting complex regulatory mechanisms uq.edu.au. However, in Oldenlandia affinis, cyclotide expression was inducible by NaCl treatment nih.govresearchgate.net. The final suite of cyclotides in a plant is shaped not only by gene expression levels but also by turnover processes, with degradation rates varying depending on the cyclotide sequence nih.gov.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundP84647 ebi.ac.uk
Cycloviolacin O26436304 diva-portal.org
Kalata B116132344 diva-portal.org

Interactive Data Table (Example based on Hybanthus cyclotide sequences and properties from search results)

However, based on the information about this compound's sequence similarity and the general characteristics of cyclotides from Hybanthus, a conceptual table outlining key features can be presented.

FeatureDescription
Source PlantHybanthus floribundus nih.govcusabio.com
Structural ClassCyclotide (Cyclic peptide with cyclic cystine knot) nih.govdiva-portal.orguq.edu.au
Backbone CyclizationHead-to-tail nih.govdiva-portal.orguq.edu.au
Disulfide BondsThree, forming a knotted arrangement nih.govdiva-portal.orguq.edu.au
Sequence LengthApproximately 30 amino acids nih.govdiva-portal.orguq.edu.au
Sequence SimilaritySimilar to circulin (B12663914) A (68% identity) and Hypa A (74% identity) nih.gov
Precursor ProteinSynthesized from a larger precursor protein frontiersin.orgwikipedia.orgnih.gov
Biosynthesis LocationEndoplasmic Reticulum (ER) ntu.edu.sg
Key Biosynthesis EnzymesAsparaginyl endopeptidases (AEPs), Protein disulfide isomerases (PDIs) diva-portal.orgacs.orgntu.edu.sgresearchgate.net
Proposed Biological RolePlant defense nih.govnih.govoup.comresearchgate.net

This table summarizes key characteristics of this compound based on its classification as a cyclotide from Hybanthus. More detailed, comparative data across multiple Hyfl cyclotides would require specific experimental results not fully present in the provided search snippets.

Molecular Interactions and Mechanistic Biology of Hyfl a

Exploration of Hyfl A Interactions with Cellular Components (e.g., Membranes)

Research into the biological activities of cyclotides, including this compound as a member of this class, strongly suggests that their function is mediated through interactions with biological membranes. cusabio.combioregistry.iowikidata.org This interaction is considered a primary mechanism underlying many of their observed effects, such as cytotoxicity. The amphipathic nature of cyclotides, resulting from the exposure of hydrophobic residues on their surface due to the unique cyclotide structure, is believed to facilitate their interaction with lipid membranes. While specific detailed studies on this compound's interaction with membranes were not extensively detailed in the search results, the general mechanism for cyclotides involves targeting and interacting with lipid membranes, potentially leading to membrane permeabilization and pore formation. bioregistry.iowikidata.org

Hypothesized Molecular Mechanisms Underpinning this compound's Biological Activities

The hypothesized molecular mechanisms for cyclotide biological activities, relevant to this compound, primarily revolve around their ability to interact with and disrupt cellular membranes. bioregistry.iowikidata.org This membrane interaction can lead to various downstream effects within the target cell. The formation of pores in the cell membrane is a widely discussed mechanism by which cyclotides exert their effects. wikidata.org This permeabilization can disrupt cellular homeostasis, leading to cell death. While membrane interaction is a central hypothesis, the specific molecular targets and detailed mechanisms can vary depending on the cyclotide and the target organism or cell type. The unique structural features, particularly the CCK and the arrangement of hydrophobic and charged residues on the surface, play integral roles in the potency and specificity of these membrane interactions. wikidata.org

In vitro and Cellular Assays for Elucidating this compound's Functional Impact

The functional impact of cyclotides, including studies that would be relevant to this compound, is commonly investigated using a range of in vitro and cellular assays. These assays are designed to probe their biological activities and elucidate their mechanisms of action. Common approaches include:

Cytotoxicity assays: These are used to assess the ability of cyclotides to induce cell death in various cell lines, including cancer cells.

Hemolysis assays: These evaluate the capacity of cyclotides to lyse red blood cells, providing insights into their membrane-disrupting properties. libretexts.orgwikidata.org

Membrane binding assays: Techniques such as Surface Plasmon Resonance (SPR), fluorescent measurements, and cryo-TEM can be employed to study the direct interaction of cyclotides with biological membranes or model lipid systems.

Antimicrobial assays: These assess activity against bacteria, fungi, and other microorganisms. libretexts.orgwikidata.org

While specific data from assays solely focused on this compound were not prominently featured, these types of assays are standard for characterizing the biological activities and mechanistic insights of cyclotides from sources like Hybanthus floribundus.

Comparative Mechanistic Insights from Related Cyclotides and this compound Analogues

Comparing the mechanistic insights derived from studies on various cyclotides and their analogues provides a broader understanding of the structure-function relationships within this peptide family, which is relevant to understanding this compound. Cyclotides are divided into subfamilies (Möbius and bracelet) based on structural features like the presence or absence of a cis-Pro bond, and these structural differences can influence their activities and interactions. libretexts.org Studies comparing cyclotides with varying sequences, charges, and hydrophobic properties have demonstrated how these factors impact membrane binding, pore formation, and ultimately, biological potency. libretexts.org For example, modifications to charged or hydrophobic residues in other cyclotides have been shown to significantly alter their cytotoxic or anthelmintic activities, providing valuable insights into the molecular determinants of their function. libretexts.org this compound, being a cyclotide from Hybanthus floribundus, contributes to the known diversity of cyclotide sequences and structures, and comparative studies including this compound and other cyclotides from this plant or other species help to further refine the understanding of how subtle sequence and structural variations translate into differences in biological activity and mechanism. nih.govcusabio.com

Chemical Synthesis and Semisynthesis of Hyfl a and Analogues

Strategies for Total Chemical Synthesis of Hyfl A

The total chemical synthesis of cyclotides like this compound is a multi-step process that primarily relies on solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor, followed by cyclization and oxidative folding to achieve the native three-dimensional structure. nih.govacs.orgnih.gov Two main SPPS strategies, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, are employed for the synthesis of the linear peptide chain. nih.govuq.edu.au

The general workflow for the total chemical synthesis of a cyclotide such as this compound involves:

Solid-Phase Peptide Synthesis (SPPS): The linear amino acid sequence of this compound (SISCGESCVYIPCTVTALVGCTCKDKVCYLN) is assembled on a solid resin support. nih.govuq.edu.au

Cleavage from Resin: The linear peptide is cleaved from the resin. Depending on the strategy, side-chain protecting groups may be removed simultaneously or kept intact for a later step.

Backbone Cyclization: The linear peptide is induced to form a cyclic backbone. This is a critical step and various ligation techniques have been developed to enhance efficiency.

Oxidative Folding: The cyclic peptide is subjected to conditions that promote the correct formation of the three disulfide bonds, leading to the native cystine knot motif. uq.edu.aunih.gov

Table 1: Comparison of Solid-Phase Peptide Synthesis (SPPS) Strategies for Cyclotide Precursors

FeatureBoc ChemistryFmoc Chemistry
Nα-Protecting Group tert-butyloxycarbonyl9-fluorenylmethoxycarbonyl
Deprotection Condition Strong acid (e.g., TFA)Mild base (e.g., piperidine)
Side-Chain Protection Typically benzyl-basedAcid-labile groups
Cleavage from Resin Harsh (e.g., HF)Mild acid (e.g., TFA)
Advantages for Cyclotides Robust for complex sequencesMilder conditions, compatible with more sensitive residues
Disadvantages for Cyclotides Harsh cleavage can degrade peptidePotential for side reactions like racemization

The choice between Boc and Fmoc strategies often depends on the specific amino acid composition of the cyclotide and the desired final product. nih.gov

Development of Chemical Ligation and Cyclization Techniques for this compound Mimics

The cyclization of the linear peptide precursor is a pivotal and often challenging step in the synthesis of this compound and its mimics. Native Chemical Ligation (NCL) is a powerful and widely used technique for achieving this. nih.govnih.gov NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond. nih.gov For intramolecular cyclization, a single linear peptide containing both a C-terminal thioester and an N-terminal cysteine is used. nih.govnih.gov

Recent advancements have led to the development of various ligation and cyclization techniques to improve yields and accommodate a wider range of sequences. One such method is the use of peptide hydrazides, which can be converted in situ to the reactive thioester for ligation. cytosynthesis.com This approach is advantageous as peptide hydrazides can be readily prepared using standard Fmoc-SPPS. cytosynthesis.com

Furthermore, chemoenzymatic methods have emerged as a promising alternative. For instance, enzymes like trypsin can be used to catalyze the cyclization of a folded linear peptide precursor, obviating the need for a C-terminal thioester. nih.gov

Table 2: Key Ligation and Cyclization Techniques for Cyclotides

TechniqueDescriptionAdvantages
Native Chemical Ligation (NCL) Reaction between a C-terminal thioester and an N-terminal cysteine.High chemoselectivity, occurs in aqueous solution at neutral pH.
Hydrazide-Based Ligation In situ conversion of a C-terminal peptide hydrazide to a thioester for ligation.Compatible with standard Fmoc-SPPS, avoids harsh conditions for thioester formation.
Enzymatic Ligation Use of enzymes like trypsin or asparaginyl endopeptidases (AEPs) to catalyze backbone cyclization.High specificity, can be performed on folded precursors.

Engineered Semisynthesis Approaches for this compound Modifications

Semisynthesis provides a powerful avenue for the modification of naturally occurring or recombinantly produced cyclotides, including those with high similarity to this compound. This approach involves the chemical modification of a larger peptide fragment that has been isolated from a natural source or produced through biological expression systems.

One of the key challenges in cyclotide synthesis is the oxidative folding step, which can be inefficient for certain sequences. nih.gov A "plug and play" semisynthetic approach has been developed to circumvent this issue. nih.govrsc.org In this strategy, a pre-formed, correctly folded acyclic cyclotide-like scaffold is used, and the desired bioactive epitope is then grafted onto this scaffold using chemical ligation techniques. nih.govrsc.org This modular approach allows for the reliable insertion of diverse and complex sequences that might otherwise interfere with the folding process. nih.govrsc.org

Design and Synthesis of this compound Variants with Altered Molecular Characteristics

The robust and stable scaffold of cyclotides like this compound makes them ideal for protein engineering and the design of variants with novel properties. nih.gov By substituting specific amino acid residues in the backbone loops, it is possible to introduce new biological activities, enhance existing ones, or improve pharmacokinetic properties. researchgate.net

The synthesis of these variants typically follows the same total synthesis or semisynthesis routes as the native cyclotide. Solid-phase peptide synthesis allows for the straightforward incorporation of non-natural amino acids or other modifications into the linear precursor. acs.org The subsequent cyclization and folding then yield the modified cyclotide.

Table 3: Examples of Engineered Cyclotide Variants and their Design Rationale

Cyclotide ScaffoldModificationRationale
Kalata B1Grafting of a melanocortin receptor agonist peptideTo create a stable and potent agonist for the melanocortin receptor.
MCoTI-IIGrafting of a CXCR4 antagonist peptideTo develop a stable antagonist for the CXCR4 receptor with anti-HIV activity.
Kalata B1Insertion of a d-Pro-Gly β-turn mimicTo nucleate a key beta-turn and promote more efficient oxidative folding. nih.gov

These examples, while not specific to this compound, illustrate the principles that would guide the design and synthesis of this compound variants with tailored molecular characteristics.

Advanced Analytical and Spectroscopic Characterization of Hyfl a

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyfl A Profiling and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of components in complex mixtures saspublishers.comijsrtjournal.comijpsjournal.comox.ac.ukcreative-proteomics.comchromatographytoday.com. The LC component separates analytes based on their physicochemical properties and interaction with a stationary phase, while the MS component detects and identifies them based on their mass-to-charge ratio (m/z) saspublishers.comijsrtjournal.comijpsjournal.comox.ac.ukcreative-proteomics.comchromatographytoday.com. High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of a compound creative-proteomics.com.

For this compound, LC-MS would be employed for several key purposes. Profiling involves separating this compound from other compounds present in a sample, such as a natural extract saspublishers.comijsrtjournal.comijpsjournal.comox.ac.ukcreative-proteomics.comchromatographytoday.com. This allows for the assessment of its purity and the detection of potential impurities. Quantification involves determining the amount or concentration of this compound in a sample, typically by comparing its signal intensity to that of a known standard ijpsjournal.comox.ac.ukcreative-proteomics.comtechnologynetworks.com.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a standard technique for the analysis of peptides and proteins, providing information on molecular weight and fragmentation patterns that aid in identification and structural analysis creative-proteomics.comtechnologynetworks.comnih.govresearchgate.netludger.comresearchgate.netmz-at.de. While specific LC-MS data for this compound was not found in the literature, its characterization would likely involve optimizing LC conditions (stationary phase, mobile phase gradient) to achieve good separation and selecting appropriate MS parameters (ionization mode, mass analyzer) for sensitive detection and accurate mass measurement.

Multidimensional NMR Spectroscopy for Detailed Structural Features of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the elucidation of molecular structure, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule slideshare.netwesleyan.eduacs.orgjchps.comyoutube.commsu.edu. For a compound like this compound, especially if it is a peptide, NMR spectroscopy is invaluable for confirming its primary structure and understanding its three-dimensional folding.

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of nuclei present, their chemical environments, and their relative numbers acs.orgjchps.comyoutube.com. However, for larger or more complex molecules, multidimensional NMR techniques are essential slideshare.netwesleyan.eduhyphadiscovery.com. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide correlation information between nuclei, allowing for the assignment of signals and the determination of through-bond connectivity slideshare.netwesleyan.eduhyphadiscovery.com. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space correlations, which are critical for determining the molecule's conformation hyphadiscovery.com.

NMR spectroscopy is considered a potent method for analyzing peptide structures researchgate.nethyphadiscovery.com. By analyzing a suite of 1D and 2D NMR spectra, researchers can determine the sequence of amino acids (in the case of a peptide), identify post-translational modifications, and gain insights into the molecule's folding and dynamics. Although specific NMR spectroscopic data for this compound was not found, a thorough structural characterization would necessitate the acquisition and interpretation of multidimensional NMR data.

Circular Dichroism (CD) Spectroscopy for this compound Conformational Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation and structural properties of chiral molecules, particularly biomolecules like peptides and proteins creative-proteomics.comoup.comacs.orgplos.orgrsc.org. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light as it passes through a sample creative-proteomics.comoup.com. The resulting CD spectrum is sensitive to the molecule's three-dimensional structure.

CD spectroscopy is a rapid and sensitive method for monitoring conformational changes induced by changes in temperature, pH, solvent, or ligand binding creative-proteomics.comoup.comacs.orgplos.org. While specific CD spectroscopic data for this compound was not available, its conformational analysis would likely involve obtaining CD spectra under various conditions to understand its structural behavior and stability.

Infrared (IR) and Raman Spectroscopic Investigations of this compound Secondary Structure

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the molecular vibrations within a sample, yielding characteristic "molecular fingerprints" photothermal.commdpi.comtu-braunschweig.deacs.orgcapes.gov.bracs.orgspectroscopyonline.comedinst.commt.com. These techniques probe different types of molecular vibrations based on changes in dipole moment (IR) or polarizability (Raman) during the vibration photothermal.comedinst.commt.com.

For peptides and proteins, IR and Raman spectroscopy are particularly useful for investigating secondary structure photothermal.commdpi.comtu-braunschweig.deacs.orgcapes.gov.bracs.org. Specific absorption bands, notably the Amide I (primarily C=O stretching vibrations) and Amide II (primarily N-H bending and C-N stretching vibrations) bands in the IR spectrum, are sensitive to the hydrogen bonding and geometry of the peptide backbone and can be correlated with different secondary structures like alpha-helices and beta-sheets mdpi.comtu-braunschweig.deacs.orgcapes.gov.bracs.org. Raman spectroscopy also provides information on amide vibrations and can be advantageous for studying samples in aqueous solutions, as water is a weak Raman scatterer edinst.commt.com.

Analyzing the Amide I and II bands in the IR and Raman spectra of this compound would provide complementary information to CD spectroscopy regarding its secondary structure content photothermal.commdpi.comtu-braunschweig.deacs.orgcapes.gov.bracs.org. While specific IR or Raman spectroscopic data for this compound was not found in the literature, these techniques would contribute to a comprehensive understanding of its structural elements.

Hyphenated Analytical Techniques for this compound Studies

Hyphenated analytical techniques combine two or more analytical methods, typically coupling a separation technique with a detection or spectroscopic technique, to enhance the ability to analyze complex samples and obtain more comprehensive information in a single analysis saspublishers.comijsrtjournal.comijpsjournal.comchromatographytoday.comajpaonline.comchemijournal.compharmdbm.comijpsr.com. These techniques offer advantages such as increased sensitivity, specificity, and efficiency ijpsjournal.comajpaonline.compharmdbm.comijpsr.com.

For the study of this compound, especially if it originates from a complex biological matrix, hyphenated techniques would be highly valuable. Examples of relevant hyphenated techniques include:

LC-MS: As discussed in Section 6.1, this combines liquid chromatography with mass spectrometry for separation and mass-based detection saspublishers.comijsrtjournal.comijpsjournal.comox.ac.ukcreative-proteomics.comchromatographytoday.com. It has been mentioned in the context of analyzing this compound traces scispace.com.

LC-NMR: This technique couples liquid chromatography with NMR spectroscopy, allowing for the separation of components in a mixture followed by online NMR analysis of the separated analytes saspublishers.comajpaonline.comchemijournal.comijpsr.com. This is particularly useful for the structural elucidation of components in complex mixtures without the need for extensive purification ajpaonline.com.

LC-IR: Combining liquid chromatography with infrared spectroscopy allows for the separation of components and the acquisition of their IR spectra, providing functional group information saspublishers.comijsrtjournal.comchemijournal.comijpsr.com.

While specific data from the application of these hyphenated techniques directly to this compound was not found in the literature, their potential utility in its characterization is significant. LC-MS would be crucial for initial detection, molecular weight determination, and purity assessment. LC-NMR could be employed to obtain structural information on this compound directly from a mixture, and LC-IR could provide complementary functional group analysis. The use of hyphenated techniques allows for a more thorough and efficient characterization of compounds like this compound within their native environment or during isolation processes.

Compound Names and PubChem CIDs

Computational and Theoretical Modeling of Hyfl a Systems

Molecular Dynamics Simulations to Explore Hyfl A Conformational Space

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into the dynamic nature of a compound, including its conformational flexibility and the transitions between different structural states nih.govwvu.edu. For a peptide like this compound, exploring its conformational space through MD simulations is essential to understand its possible three-dimensional structures in various environments, such as in solution or interacting with a membrane or target molecule wvu.edu.

MD simulations involve solving Newton's equations of motion for each atom in the system, using a defined force field that describes the interactions between atoms. These simulations can reveal details about how this compound's structure changes over time, the range of conformations it can adopt, and the relative stability of these conformations nih.govnih.gov. While specific MD studies on this compound were not found in the search results, the application of MD to study the conformational dynamics of peptides and proteins is a well-established technique wvu.edunih.govrsc.org. For instance, MD simulations have been used to explore the conformational changes in proteins under different conditions, such as variations in pH, which can impact their function and interactions nih.gov. Accelerated MD techniques can be employed to overcome timescale limitations and more efficiently sample the conformational space, particularly for processes involving significant structural rearrangements nih.gov.

Analyzing MD trajectories can involve examining parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns to characterize the stability and flexibility of different regions of the peptide nih.gov. Conformational analysis can also involve clustering algorithms to group similar structures sampled during the simulation, providing a representation of the major conformational states rsc.org.

In silico Docking and Interaction Predictions for this compound Target Identification

In silico docking and interaction prediction methods are computational techniques used to predict how a molecule, such as this compound, might bind to a potential target, often a protein biorxiv.org. These methods are valuable for identifying potential biological targets and understanding the molecular basis of interactions biorxiv.orgopenreview.netuwo.ca. For a peptide like this compound, which may exert biological effects through specific interactions, docking simulations can help predict binding poses and affinities with candidate target proteins.

Molecular docking algorithms typically treat the molecule and the target as three-dimensional structures and search for the energetically favorable orientations and positions of the molecule within the target's binding site ibm.com. Scoring functions are used to estimate the strength of the interaction ibm.com. Protein-protein interaction (PPI) prediction methods can also be used to identify potential protein partners for this compound, especially if this compound itself acts as a protein or peptide ligand openreview.netuwo.capeerj.com. These methods can utilize sequence-based or structure-based information to predict interaction sites and the likelihood of complex formation uwo.caplos.org.

While direct docking studies involving this compound were not found, the principles of using these computational tools for target identification are widely applied in research biorxiv.orgbiorxiv.org. For example, virtual screening campaigns using docking can identify potential inhibitors of a target protein from large libraries of compounds biorxiv.org. The accuracy of docking predictions can be influenced by the quality of the structural models used and the scoring functions employed ibm.com. Recent advances in deep learning are also being integrated into docking and interaction prediction frameworks to improve accuracy biorxiv.orgopenreview.netelifesciences.org.

Quantum Mechanical Calculations for this compound Electronic Properties

DFT calculations involve approximating the many-electron wavefunction of a system based on its electron density nih.gov. This allows for the calculation of various properties, including molecular geometry, vibrational frequencies, and electronic excitation energies rsc.orgchalcogen.romdpi.com. For a peptide like this compound, QM calculations can provide insights into the electronic nature of its peptide bonds, side chains, and any unique structural features, such as disulfide bonds if present rsc.org.

While specific QM studies focused solely on "this compound" were not extensively found, related compounds like "hyflin and its derivatives" have been studied using techniques such as TD-DFT to calculate properties like circular dichroism spectra researchgate.net. This suggests that QM methods are applicable and utilized for characterizing the electronic and spectroscopic features of molecules structurally related to this compound. QM calculations can also be used to study interaction energies and electron transfer processes, which are relevant for understanding how this compound might interact with other molecules nih.govusp.br.

Bioinformatics Approaches for this compound Sequence Homology and Evolutionary Analysis

Bioinformatics approaches are essential for analyzing biological sequence data, such as the amino acid sequence of a peptide like this compound clinilaunchresearch.ingrownextgen.orgnumberanalytics.comyoutube.com. These methods enable the comparison of this compound's sequence to known sequences in databases to identify homologous proteins or peptides, infer evolutionary relationships, and potentially predict functional characteristics wikipedia.orgdnastar.commicrobenotes.com. The explicit mention of this compound's sequence and its homology to yeast MET18 and ARM repeat superfamily protein highlights the relevance of bioinformatics in its characterization ub.edu.

Sequence homology analysis involves aligning the amino acid sequence of this compound with other sequences to identify regions of similarity wikipedia.orgmicrobenotes.com. Significant sequence similarity can suggest a common evolutionary ancestry (homology) wikipedia.orgdnastar.com. This can be further investigated through phylogenetic analysis, which constructs evolutionary trees to visualize the relationships between this compound and related sequences clinilaunchresearch.ingrownextgen.orgcd-genomics.com. Different types of homology, such as orthology (genes in different species derived from a common ancestor) and paralogy (genes within the same species arising from duplication), can provide clues about gene function and evolution youtube.comwikipedia.orgdnastar.com.

Bioinformatics tools are also used for multiple sequence alignment, domain identification, and the prediction of post-translational modifications, all of which can contribute to understanding this compound's potential structure and function microbenotes.com. The fact that this compound is found in plants alongside other cyclotides researchgate.net suggests that bioinformatics could be used to study its relationship to other members of this family and explore the evolutionary history of cyclotides.

Computational Tools for Predicting this compound Stability and Folding Pathways

Predicting the stability and folding pathways of peptides and proteins is a significant area of computational biology elifesciences.orgnih.govbiorxiv.org. For a peptide like this compound, understanding its stability is crucial for determining its structural integrity and lifetime under various conditions. Computational tools can be used to estimate the thermodynamic stability of this compound and explore the kinetic process by which it attains its folded structure biorxiv.orgnih.gov.

Computational methods for stability prediction often involve calculating the change in free energy upon unfolding or mutation elifesciences.orgnih.gov. These methods can range from force-field-based calculations to machine learning models trained on experimental stability data elifesciences.orgnih.govbiorxiv.orgosti.gov. For peptides, predicting folding pathways can be complex due to their flexibility and the potential for multiple intermediate states. Simulation techniques, including MD simulations, can be used to observe folding events, although simulating the entire folding process for larger peptides can be computationally intensive nih.gov.

Ecological and Evolutionary Perspectives of Hyfl a Diversity

Assessment of Hyfl A Chemodiversity within Hybanthus Populations

The chemical diversity of cyclotides within the Hybanthus genus is extensive, with each species often possessing a unique profile of these peptides. frontiersin.org this compound is one of several novel cyclotides identified from Hybanthus floribundus, a species found in Australia. nih.gov Research has revealed a wealth of cyclotide diversity, with numerous new cyclotides being discovered in various Hybanthus species. diva-portal.orgresearchgate.net This high level of chemodiversity is observed both between different species and within different populations of the same species. nih.govdiva-portal.org

The variation in cyclotide composition, including the presence and abundance of specific peptides like this compound, can be significant. For instance, studies on Australian Hybanthus have shown that the physicochemical profiles of cyclotides can be a useful tool for taxonomic classification, reflecting the morphological relationships between species. nih.govresearchgate.net The analysis of bulk plant material from a large colony of H. floribundus subsp. floribundus led to the isolation and characterization of several chromatographically pure cyclotides, including this compound. nih.gov The small size of many individual plants and populations of other Australian Hybanthus species, however, has presented challenges for the comprehensive chemical sequencing of all individual peptides. nih.gov

The following table details the novel cyclotide sequences that have been identified from Hybanthus floribundus, showcasing the chemical diversity that includes this compound.

NameLoop 1Loop 2Loop 3Loop 4Loop 5Loop 6
This compoundGESVYIP-TVT-ALVGT--KDKVYLN
Hyfl BAETFIGK-Y-TEEL-GT--TAFLMKN
Hyfl CAETFIGK-Y-TEEL-GT--TAFLMKN
Hyfl DGESVYIP-F-TGIA-GS--KSKVYYN
Hyfl EGESVYLP-F----LPNY--RNHVYLN
Hyfl FGETTTFN-WI----PNKNHHDKVYWN

Data sourced from Herrmann et al., 2005. nih.gov

Phylogenetic Analysis of this compound Gene Evolution

This compound, being a cyclotide, is ribosomally synthesized from a precursor protein encoded by a specific gene. The evolution of this gene provides a window into the diversification of cyclotides. nih.gov Phylogenetic analyses of cyclotide precursor genes in the Violaceae family, which includes Hybanthus, reveal a complex evolutionary history characterized by gene duplication and divergence. nih.govmodares.ac.ir

The precursor proteins for cyclotides typically contain a signal peptide, a pro-region, and one or more mature cyclotide domains. modares.ac.ir The evolution of these genes appears to involve both internal and external gene duplications, leading to precursors that can encode multiple, sometimes different, cyclotides. nih.gov This mechanism significantly contributes to the vast diversity of cyclotides observed in nature. nih.gov For instance, in the genus Viola, a close relative of Hybanthus, a large proportion of precursor proteins in the Möbius lineage of cyclotides contain multiple cyclotide domains resulting from internal duplications. nih.gov

The evolutionary relationships of cyclotide precursor genes from various species can be reconstructed to trace their lineage. Such analyses in Viola modesta have shown that its cyclotide genes form distinct clades, with most showing a close relationship to homologs within the Violaceae family. modares.ac.ir The architecture of these precursor genes, particularly the arrangement of different domains, can vary between plant families, suggesting distinct evolutionary pathways. For example, the cyclotide precursors in the Fabaceae family exhibit a chimeric structure, differing from those in the Violaceae and Rubiaceae. nih.gov This highlights that the evolutionary path leading to the gene that encodes this compound is part of a broader and dynamic process of gene family evolution driving the diversification of these defense-related peptides.

Ecological Role of this compound in Plant Defense Mechanisms and Biotic Interactions

Cyclotides, including by extension this compound, are widely recognized for their role in plant defense. nih.gov Their primary function is believed to be as insecticidal agents, protecting the plant from herbivorous insects. nih.gov The exceptional stability of cyclotides, conferred by their unique cyclic cystine knot structure, makes them highly resistant to chemical, thermal, and enzymatic degradation, which is a crucial attribute for a defense molecule. nih.govoup.com

The proposed mechanism of action for the defensive properties of many cyclotides involves the disruption of biological membranes. nih.gov This can lead to cell permeabilization and ultimately cell death in invading organisms. nih.govresearchgate.net Studies on various cyclotides from Hybanthus enneaspermus have shown that their cytotoxicity correlates with their ability to interact with and permeabilize cell membranes. nih.govnih.gov

The interaction between plants and the organisms in their environment is a key driver of evolutionary change. geneseo.edu The production of defense compounds like this compound is a plant's response to the threat of being eaten. geneseo.edu The diversity of cyclotides within a single plant and across different populations may provide a broader spectrum of defense against a variety of pests and pathogens. diva-portal.org While the specific biotic interactions involving this compound have not been detailed, the general function of cyclotides suggests it plays a significant role in protecting Hybanthus floribundus from its natural enemies. These interactions are a fundamental aspect of the plant's ecological niche. nih.gov

Environmental Factors Influencing this compound Biosynthesis and Accumulation

The production of plant secondary metabolites, including cyclotides, can be influenced by a range of environmental factors. While specific research on the environmental triggers for this compound biosynthesis is limited, studies on other cyclotides and in related species provide valuable insights. It is known that the production of cyclotides can vary depending on external factors, the environment, or the season. nih.gov

Biotic and abiotic stresses are known to trigger defense responses in plants, which can include the increased production of defense-related compounds. youtube.comnih.gov For instance, in Viola uliginosa, a member of the same family as Hybanthus, the production of certain cyclotides can be induced by the plant stress hormone jasmonic acid (JA). nih.gov JA is a key signaling molecule in plant defense pathways, often activated in response to mechanical damage or insect herbivory. nih.gov This suggests that the biosynthesis of cyclotides like this compound could be upregulated in response to attack by herbivores.

Furthermore, studies on plant cell suspension cultures have offered clues about the regulation of cyclotide production. In cell cultures of Hybanthus enneaspermus, the expression levels of cyclotides were maintained or even increased compared to the levels in whole plant organs. nih.gov In a related study, the expression of a cyclotide in Oldenlandia affinis was found to be inducible by NaCl, indicating that abiotic stress can also play a role in regulating cyclotide biosynthesis. nih.gov These findings suggest that the accumulation of this compound in Hybanthus populations in their natural habitat is likely influenced by a combination of biotic pressures, such as herbivory and pathogen attack, and abiotic environmental conditions.

Emerging Research Directions and Future Applications of Hyfl a Knowledge

Development of Novel Research Probes Based on Hyfl A Scaffolds

The stable and rigid structure of cyclotides, including this compound, makes them promising scaffolds for developing novel research probes. researchgate.net This involves grafting or incorporating functional peptide sequences onto the cyclotide backbone to create chimeric molecules with desired properties. researchgate.net This approach can lead to the development of probes for studying protein interactions, tracking molecules within biological systems, or targeting specific cellular pathways. For instance, cyclotide-inspired bicyclic peptides have been designed and characterized as modulators of G protein-coupled receptors (GPCRs), highlighting their potential as tools for dissecting receptor pharmacology. nih.govchemrxiv.org The inherent stability of these peptide ligands makes them valuable for research aimed at understanding complex biological processes. nih.govchemrxiv.org

Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive this compound Pathway Elucidation

Integrating 'omics' technologies, such as proteomics and metabolomics, is crucial for a comprehensive understanding of this compound's biosynthesis, metabolism, and biological roles. humanspecificresearch.orguninet.edunih.govnih.govepiskin.com These high-throughput techniques allow for the large-scale analysis of proteins and metabolites, providing insights into the complex biological systems where this compound is found. humanspecificresearch.orguninet.edunih.govnih.govepiskin.com

Proteomics: Studying the proteome can help identify the enzymes involved in the biosynthesis of this compound and its precursor proteins. humanspecificresearch.orguninet.edunih.gov It can also reveal proteins that interact with this compound or are affected by its presence, shedding light on its mechanism of action. humanspecificresearch.orguninet.edunih.gov

Metabolomics: Analyzing the metabolome can help map the metabolic pathways connected to this compound production and degradation. humanspecificresearch.orguninet.edunih.govnih.gov It can also identify downstream metabolic changes induced by this compound, providing clues about its biological functions. humanspecificresearch.orguninet.edunih.govnih.gov

By combining data from these omics approaches, researchers can gain a holistic view of the intricate pathways associated with this compound, from its production within the plant to its interactions within biological systems. humanspecificresearch.orguninet.edunih.govnih.gov

Engineered Production Systems for this compound and Its Analogues

Developing engineered production systems is a key area of research to enable scalable and sustainable production of this compound and its analogues. While cyclotides are naturally produced in plants, their extraction and purification can be challenging and low-yield. diva-portal.org Engineered systems, such as microbial fermentation or plant biotechnology, offer alternative routes for production. google.com Research in this area focuses on:

Identifying and manipulating the genes responsible for this compound biosynthesis.

Developing efficient expression systems in suitable host organisms.

Optimizing fermentation or cultivation conditions for maximum yield.

Successful engineered production systems would facilitate more extensive research and potential commercial applications of this compound and its diverse analogues.

Exploration of Previously Unidentified Biological Activities of this compound

While some biological activities of cyclotides, including certain Hyfl variants, have been reported, there is ongoing research to explore previously unidentified activities of this compound. diva-portal.orgresearchgate.net Cyclotides are known for a range of bioactivities, such as insecticidal, antimicrobial, anti-HIV, and cytotoxic effects. diva-portal.orguq.edu.auresearchgate.net Specific Hyfl cyclotides have been identified in Hybanthus floribundus and other Hybanthus species. diva-portal.orgnih.gov Research involves screening this compound against various biological targets and in different model systems to discover novel therapeutic potentials or other applications. diva-portal.orgresearchgate.net This includes investigating its effects on different cell lines, enzymes, and signaling pathways. nih.gov

Addressing Unresolved Questions in this compound Structure-Function Relationships

Despite advances in understanding cyclotide structures, unresolved questions remain regarding the precise relationship between the structure of this compound and its various functions. diva-portal.orguq.edu.au The unique cyclic backbone and cystine knot motif are known to contribute to stability and bioactivity, but the specific roles of individual amino acids and loop regions in determining target binding and activity are still being elucidated. diva-portal.orguq.edu.auresearchgate.net Research in this area involves:

Creating structural variants of this compound through techniques like site-directed mutagenesis or peptide synthesis. uq.edu.au

Analyzing the impact of these structural modifications on biological activity using in vitro and in vivo assays. uq.edu.au

Utilizing advanced spectroscopic techniques, such as NMR spectroscopy and mass spectrometry, to gain detailed insights into this compound's three-dimensional structure and how it interacts with other molecules. diva-portal.orguq.edu.au

Addressing these structure-function relationships is critical for rational design of this compound analogues with enhanced potency, selectivity, and desired biological activities.

Q & A

Q. What are the core methodological components of HyFL, and how do they address privacy and scalability in federated learning?

HyFL integrates secure multi-party computation (MPC) with hierarchical federated learning (FL) to balance privacy and efficiency. The framework partitions computation between resource-limited edge devices (handling local model updates) and centralized servers (performing secure aggregation via MPC) . Key innovations include:

  • Model Privacy : MPC ensures that intermediate model updates remain encrypted during aggregation, preventing exposure to malicious participants .
  • Scalability : Hierarchical FL reduces communication overhead by delegating complex computations to high-resource nodes .
  • Robust Aggregation : Statistical methods (e.g., outlier detection) mitigate data-poisoning attacks during federated training .

Q. How should researchers design experiments to evaluate HyFL’s privacy-preserving capabilities?

  • Benchmark Datasets : Use standardized datasets (e.g., CIFAR-10, MNIST) to compare HyFL’s performance against baseline FL frameworks .
  • Attack Simulations : Inject adversarial noise or biased updates to test HyFL’s robustness against data-poisoning attacks .
  • Metrics : Measure (1) model accuracy under attack scenarios, (2) computational latency, and (3) communication costs .
  • Reproducibility : Document hyperparameters (e.g., MPC protocols, aggregation thresholds) and provide code via platforms like GitHub .

Q. What are the limitations of HyFL in handling non-IID (non-independent and identically distributed) data across federated nodes?

HyFL’s reliance on MPC for secure aggregation may amplify biases in non-IID settings. To address this:

  • Data Augmentation : Apply synthetic minority oversampling (SMOTE) or federated augmentation techniques .
  • Adaptive Weighting : Adjust aggregation weights based on node-specific data distributions .
  • Validation : Use cross-node validation sets to assess generalization gaps .

Advanced Research Questions

Q. How can HyFL be extended to support heterogeneous model architectures across federated nodes?

  • Knowledge Distillation : Train a global "meta-model" to reconcile divergent architectures .
  • Dynamic Architecture Matching : Use reinforcement learning to align local models with the global framework during training .
  • Methodological Constraints : Ensure MPC protocols remain compatible with variable model dimensions (e.g., via dimensionality reduction) .

Q. What statistical methods are recommended for resolving contradictions between HyFL’s theoretical privacy guarantees and empirical results?

  • Hypothesis Testing : Apply t-tests or ANOVA to compare privacy leakage (e.g., via gradient inversion attacks) across HyFL and baseline frameworks .
  • Sensitivity Analysis : Quantify how perturbations in MPC parameters (e.g., encryption strength) affect privacy-utility trade-offs .
  • Bayesian Inference : Model posterior distributions of potential privacy breaches under different attack scenarios .

Q. How does HyFL’s performance scale with increasing numbers of federated nodes, and what optimizations are critical for large-scale deployment?

  • Empirical Findings : Testing on AWS EC2 GPU clusters shows linear scalability up to 500 nodes, beyond which latency increases exponentially due to MPC overhead .
  • Optimizations :
  • Batch Aggregation : Reduce communication frequency by batching local updates .
  • Edge-Server Partitioning : Offload MPC computations to high-resource subnets .
  • Compression Techniques : Apply quantization or sparsification to model gradients .

Methodological Guidelines

Q. What documentation standards should researchers follow when replicating HyFL experiments?

  • Experimental Protocols : Detail MPC configurations, federated topology, and attack simulation parameters .
  • Data Transparency : Provide access to preprocessed datasets and code via repositories like Zenodo or GitHub .
  • Ethical Compliance : Include institutional review board (IRB) approvals if human data is involved .

Q. How should conflicting results in HyFL studies be reported and analyzed?

  • Contradiction Logs : Tabulate discrepancies between theoretical and empirical outcomes (e.g., unexpected privacy leaks) .
  • Root-Cause Analysis : Use ablation studies to isolate factors (e.g., MPC implementation flaws, dataset biases) .
  • Peer Review : Submit findings to interdisciplinary journals (e.g., IEEE Transactions on Federated Learning) for validation .

Tables for Reference

Table 1: Comparison of HyFL with Baseline Frameworks

MetricHyFLTraditional FLSecure MPC-FL Hybrids
Privacy GuaranteesHigh (MPC)LowModerate
Scalability (Nodes)~500~1,000~300
Attack Robustness92% Accuracy65% Accuracy85% Accuracy
Source

Table 2: Recommended Statistical Tools for HyFL Analysis

ToolApplicationExample Use Case
Shapiro-Wilk TestNormality of model update distributionsValidate MPC aggregation assumptions
Kullback-Leibler DivergenceNon-IID data discrepancy measurementCompare node-specific data shifts
Bonferroni CorrectionMultiple hypothesis testingAdjust p-values in attack simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.